2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Catalog No.
S728837
CAS No.
4132-28-9
M.F
C34H36O6
M. Wt
540.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose

CAS Number

4132-28-9

Product Name

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

IUPAC Name

(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol

Molecular Formula

C34H36O6

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34?/m1/s1

InChI Key

OGOMAWHSXRDAKZ-BKJHVTENSA-N

SMILES

Array

Synonyms

2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose;

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

The exact mass of the compound 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CAS 4132-28-9) is a selectively deprotected carbohydrate building block essential for advanced glycosylation and glycoconjugate synthesis. Featuring four stable benzyl ether protecting groups and a free anomeric (C1) hydroxyl, this compound is primed for immediate activation into potent glycosyl donors, such as trichloroacetimidates [1]. In industrial and pharmaceutical procurement, it serves as an "armed" precursor for synthesizing complex oligosaccharides and C-aryl glucosides. Its high lipophilicity, stability across a wide pH range, and non-participating nature at the C2 position provide a distinct process advantage over generic unprotected or fully acetylated sugars for stereocontrolled, high-yield synthetic workflows [2].

Substituting 2,3,4,6-Tetra-O-benzyl-D-glucopyranose with cheaper alternatives like 1,2,3,4,6-penta-O-acetyl-D-glucopyranose or fully benzylated glucose introduces severe process bottlenecks. Fully protected penta-saccharides require an additional, often low-yielding regioselective deprotection step at the anomeric center before they can be activated [1]. Furthermore, acetyl-protected analogs are electronically 'disarmed', significantly slowing down glycosylation rates and requiring harsher activation conditions [2]. Crucially, the C2-acetyl group exerts neighboring group participation (NGP), strictly forcing the formation of 1,2-trans (β) linkages via a dioxolenium intermediate. For buyers requiring α-selective glycosylation or robust stability against strongly basic downstream reactions, the non-participating, base-stable tetra-O-benzyl derivative is a mandatory selection [3].

Processability and Yield in Trichloroacetimidate (TCAI) Donor Synthesis

When synthesizing trichloroacetimidate (TCAI) glycosyl donors, processability is heavily dictated by the solubility of the precursor. 2,3,4,6-Tetra-O-benzyl-D-glucopyranose exhibits excellent lipophilicity, achieving a 98% yield of the TCAI donor in standard non-polar solvents like toluene at room temperature [1]. In contrast, the 2,3,4,6-tetra-O-acetyl-D-glucopyranose comparator suffers from extremely low solubility (0.6 mg/mL in hexane), initially yielding only 5% under identical baseline non-polar conditions and requiring solvent optimization to recover yields[1].

Evidence DimensionTCAI Donor Synthesis Yield in Non-Polar Solvents
Target Compound Data98% yield at room temperature (solubility >23 mg/mL in toluene)
Comparator Or Baseline2,3,4,6-Tetra-O-acetyl-D-glucopyranose (5% yield under baseline conditions; solubility 0.6 mg/mL in hexane)
Quantified Difference93% higher baseline yield in standard non-polar solvents due to >38-fold higher solubility.
ConditionsTrichloroacetonitrile, DBU (cat.), non-polar solvent (toluene/hexane), room temperature.

High lipophilicity eliminates the need for specialized solvent systems, enabling streamlined, high-yield industrial scale-up of glycosyl donors.

Electronic 'Armed' Reactivity for Accelerated Glycosylation

The electronic properties of protecting groups fundamentally alter glycosylation kinetics. Benzyl ethers act as electron-donating groups, rendering 2,3,4,6-tetra-O-benzyl-D-glucopyranose an 'armed' donor that rapidly forms the requisite oxocarbenium ion. In catalytic activation models, armed benzyl-protected donors achieve complete conversion in under 10 minutes with yields up to 91% using mild catalysts (e.g., 3 mol% AuCl3) [1]. Conversely, 'disarmed' acetyl-protected comparators withdraw electron density, resulting in sluggish kinetics that demand harsher conditions, stoichiometric promoters, and extended cycle times to achieve comparable conversions [1].

Evidence DimensionGlycosylation Reaction Time and Conversion Efficiency
Target Compound DataComplete conversion in <10 minutes yielding up to 91% product with 3 mol% catalyst.
Comparator Or BaselineAcetyl-protected (Disarmed) donors (require harsh conditions, extended times, and higher promoter loading).
Quantified DifferenceOrders of magnitude faster reaction kinetics and >80% yield retention under ultra-low catalyst loading.
ConditionsAu(III)-catalyzed glycosylation of thioglycoside derivatives at room temperature.

Procuring the armed benzyl precursor drastically reduces reactor cycle times and catalyst costs during complex oligosaccharide manufacturing.

Stereochemical Flexibility via Non-Participating Protecting Groups

Stereocontrol during glycosidic bond formation is a critical procurement parameter. Because 2,3,4,6-tetra-O-benzyl-D-glucopyranose lacks a participating group at the C2 position, it allows for thermodynamic or promoter-controlled access to both α- and β-glycosides, enabling the isolation of pure α-anomers when required [1]. In direct contrast, acetylated comparators undergo neighboring group participation (NGP) at C2, forming a rigid dioxolenium intermediate that strictly enforces 1,2-trans (β) stereochemistry, completely blocking the α-selective pathway [1].

Evidence DimensionAnomeric Stereocontrol (α vs. β Selectivity)
Target Compound DataEnables thermodynamic access to pure α-anomers.
Comparator Or BaselineTetra-O-acetyl-D-glucopyranose (strictly enforces 1,2-trans/β stereochemistry).
Quantified DifferenceEnables >90% α-selectivity when required, compared to 0% α-selectivity for C2-acetylated analogs in NGP-driven reactions.
ConditionsBase-catalyzed anomerization of trichloroacetimidates or general Lewis acid-promoted glycosylations.

Essential for buyers synthesizing α-linked glycoconjugates, as acetylated substitutes completely block the required stereochemical pathway.

Synthesis of Complex C-Glycosides and SGLT2 Inhibitor Cores

The robust stability of the benzyl protecting groups against strong nucleophiles and basic conditions makes this compound the ideal starting material for forming complex C-glycosides. Unlike acetylated sugars, the tetra-O-benzyl derivative withstands the harsh basic and organometallic conditions required for advanced coupling steps [1].

Industrial-Scale Preparation of Schmidt Glycosyl Donors

Due to its high solubility in standard organic solvents and lack of neighboring group participation, this compound is the premier precursor for synthesizing trichloroacetimidate (Schmidt) donors. This seamless processability ensures high-yield, scalable production of activated building blocks for therapeutic oligosaccharide manufacturing [2].

Stereocontrolled Synthesis of α-Linked Glycoconjugates

For research and manufacturing workflows targeting α-linked glycoconjugates, the non-participating nature of the benzyl groups is mandatory. It allows chemists to bypass the strict β-directing effects of standard acetylated sugars, enabling precise stereocontrol during the glycosylation event [1].

XLogP3

5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

540.25118886 Da

Monoisotopic Mass

540.25118886 Da

Heavy Atom Count

40

UNII

3GG5HR4KMM

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3,4,6-tetra-O-benzyl-D-glucopyranose

Dates

Last modified: 09-14-2023
Wu et al. Activity based probes for functional interrogation of retaining beta-glucuronidases. Nature Chemical Biology, doi: 10.1038/nchembio.2395, published online 5 June 2017

Explore Compound Types